Sulfodioxidanyl

Description

Properties

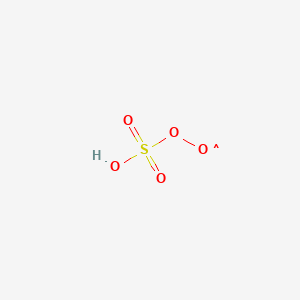

Molecular Formula |

HO5S |

|---|---|

Molecular Weight |

113.07 g/mol |

InChI |

InChI=1S/HO5S/c1-5-6(2,3)4/h(H,2,3,4) |

InChI Key |

OGJFBZYCMJBUEL-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)O[O] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Sulfodioxidanyl

Electronic Structure Elucidation and Analysis

The electronic structure of the HSO₂ radical has been a subject of detailed theoretical examination to understand its stability and reactivity.

Bond Order and Valence State Analysis

Analysis of the bond order in the HSO₂ radical indicates that the S-O bonds possess a character intermediate between a single and a double bond. The H-S bond is a typical single covalent bond. The valence state of the sulfur atom is a critical aspect of its electronic structure, and computational models help in its characterization. These analyses are essential for understanding the forces holding the molecule together and for predicting its vibrational frequencies.

Conformational Analysis and Isomeric Species

The HSO₂ system can exist in different isomeric forms, and understanding their relative energies and the barriers to their interconversion is vital for predicting their roles in chemical reactions.

Potential Energy Surface Exploration

The potential energy surface (PES) of the HSO₂ system has been extensively mapped using high-level ab initio calculations. acs.org These studies have identified several minima corresponding to stable isomers and the transition states that connect them. The most stable isomer is the HSO₂ radical, where the hydrogen is bonded to the sulfur atom. Another important isomer is HOSO, which is found to be less stable. researchgate.netacs.org

High-level calculations, such as those at the CASPT2/aug-cc-pV(T+d)Z level, have been instrumental in determining the energetic, geometric, and frequency properties of the major stationary states on the PES. acs.org These computational explorations have also revealed new stationary points, including saddle points and additional minima, which help in defining new reaction pathways. acs.org

Below is an interactive table summarizing the relative energies of key isomers on the HSO₂ potential energy surface as determined by computational studies.

| Isomer | Relative Energy (kcal/mol) | Computational Method |

| HSO₂ | 0.0 | CASPT2 |

| HOSO (syn) | 6.5 | CASPT2 |

| HOSO (anti) | 7.5 | CASPT2 |

Note: Relative energies are approximate and can vary slightly depending on the computational level of theory.

Interconversion Pathways Between Conformers

The pathways for interconversion between the HSO₂ and HOSO isomers have been elucidated through the identification of transition states on the potential energy surface. acs.org These pathways are crucial for understanding the dynamics of reactions involving this system, such as the reaction between the SH radical and O₂. acs.org The energy barriers associated with these interconversions determine the lifetime of each isomer under different conditions. For instance, the connection between the skewed HSOO isomers and the HSO₂ minimum defines new potential reaction paths for important atmospheric reactions. acs.org

Quantum Chemical Methodologies for Radical Stability and Reactivity

A variety of quantum chemical methodologies have been employed to study the stability and reactivity of the HSO₂ radical, each with its strengths and limitations.

The "gold standard" in quantum chemistry, coupled-cluster theory at the singles, doubles, and perturbative triples level [CCSD(T)], has been widely used to obtain accurate energies and properties for the HSO₂ radical and its isomers. nasa.gov For systems with significant multi-reference character, methods like CASSCF (Complete Active Space Self-Consistent Field) followed by CASPT2 are often necessary to provide a correct description of the electronic structure. acs.orgresearchgate.net

Density Functional Theory (DFT) methods, such as B3LYP, have also been utilized, often for preliminary geometry optimizations or to study larger systems where more computationally expensive methods are not feasible. rsc.org For highly accurate vibrational frequency predictions, Quartic Force Fields (QFFs) are constructed based on a series of single-point energy calculations. nasa.gov

The choice of the basis set is also critical for obtaining reliable results. Correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence basis sets (aug-cc-pVnZ), are commonly used in these high-level calculations. acs.orgresearchgate.net Sequential Monte Carlo/Quantum Mechanics (S-MC/QM) methods have been used to investigate the behavior of HSO₂ and its isomers in a liquid medium, providing insights into solvation effects on their properties. researchgate.net

Below is an interactive table summarizing some of the quantum chemical methods used in the study of the HSO₂ radical.

| Methodology | Purpose |

| CCSD(T) | High-accuracy energy and property calculations. nasa.gov |

| CASPT2 | Electronic structure of multi-reference systems. acs.orgresearchgate.net |

| DFT (e.g., B3LYP) | Geometry optimization, larger systems. rsc.org |

| Quartic Force Fields (QFFs) | Accurate vibrational frequency predictions. nasa.gov |

| S-MC/QM | Study of solvation effects. researchgate.net |

Ab Initio and Density Functional Theory (DFT) Calculations

The electronic structure and geometry of the HSO2 radical have been the subject of numerous high-level ab initio and Density Functional Theory (DFT) studies. These computational methods are essential for understanding molecules that are often transient and difficult to study experimentally.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster (CC) methods like CCSD(T), have been employed to accurately predict the properties of HSO2. These studies have established that the HSO2 radical has a bent structure with C_s symmetry. The ground electronic state is of ²A'' symmetry. Early ab initio calculations focused on determining the equilibrium geometry, rotational constants, and the energy difference between the HSO2 and HOSO isomers.

Density Functional Theory (Thero) has also proven to be a powerful tool for investigating HSO2. A variety of functionals, including B3LYP, have been used to calculate the geometric parameters, vibrational frequencies, and energies of the radical. DFT calculations have been instrumental in studying the reaction mechanisms involving HSO2, offering a balance between computational cost and accuracy. For instance, DFT has been used to explore the potential energy surface for the reaction of the hydroxyl radical (OH) with sulfur monoxide (SO).

Thermochemical Parameters for Radical Reactions

Thermochemical data are critical for understanding the stability and reactivity of radicals in various chemical environments, such as combustion and atmospheric chemistry. Theoretical calculations have been pivotal in determining key thermochemical parameters for the HSO2 radical.

The heat of formation (ΔH_f°) of HSO2 has been a key focus of computational studies. High-level ab initio methods, in conjunction with isodesmic and isogyric reactions, have been used to obtain accurate values. These calculations help to resolve discrepancies in experimentally derived data. For example, G3X and G3X-RAD composite methods have been used to calculate the heat of formation for a series of sulfur-containing species, including HSO2.

Other important thermochemical parameters that have been computationally investigated include bond dissociation energies (BDEs). The S-H bond dissociation energy in HSO2 is a crucial parameter for understanding its thermal stability and its role in radical chain reactions. Theoretical studies have also provided data on the entropy (S°) and heat capacity (C_p°) of the HSO2 radical, which are essential for modeling chemical kinetics over a range of temperatures.

Computational Modeling of Spectroscopic Properties

Vibrational Frequency Calculations for Structural Insights

Computational modeling of the vibrational spectrum of HSO2 has been crucial for its identification in experimental studies, such as matrix isolation spectroscopy. Theoretical calculations provide the frequencies and intensities of the fundamental vibrational modes, which can be compared with experimental infrared (IR) spectra.

Ab initio and DFT calculations have been used to predict the harmonic vibrational frequencies of the HSO2 radical. These calculations typically show three fundamental vibrational modes: an S-H stretch, an S-O stretch, and an H-S-O bend. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-specific deviations. The good agreement between calculated and experimental vibrational frequencies has helped to confirm the C_s bent structure of the HSO2 radical.

Electron Paramagnetic Resonance (EPR) Parameter Predictions

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying radical species. Theoretical calculations of EPR parameters, such as g-tensors and hyperfine coupling constants (hfccs), are invaluable for interpreting experimental EPR spectra.

For the HSO2 radical, ab initio and DFT methods have been used to predict the magnetic properties. The g-tensor components (g_xx, g_yy, g_zz) and the isotropic g-value have been calculated to understand the electronic structure and the interaction of the unpaired electron with the magnetic field. More importantly, calculations of the hyperfine coupling constants for the hydrogen nucleus (¹H) and, in some cases, the less abundant ³³S isotope, have been performed. The ¹H hfcc is particularly sensitive to the geometry and the spin density distribution in the radical. The agreement between calculated and experimentally measured hfccs provides a stringent test of the quality of the theoretical methods and the calculated molecular structure.

Reaction Pathway Predictions and Mechanistic Modeling

Transition State Characterization

Understanding the chemical reactivity of the HSO2 radical requires detailed knowledge of the potential energy surfaces (PES) of its reactions. A key aspect of this is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate.

Computational methods have been extensively used to locate and characterize the transition states for various reactions involving HSO2. For example, the reaction of H + SO2 to form HSO2 has been studied theoretically. The geometry, vibrational frequencies, and energy of the transition state for this association reaction have been calculated using high-level ab initio methods. The characterization of the TS is confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Kinetic Rate Constant Computations

The determination of kinetic rate constants for reactions involving the sulfodioxidanyl radical (SO₄•⁻) is crucial for understanding its role in various chemical processes, particularly in advanced oxidation processes for water treatment. Theoretical and computational methods provide a powerful approach to elucidate these rate constants, offering insights that can be difficult to obtain through experimental measurements alone due to the rapid nature of these reactions.

Computational studies have been employed to calculate the rate constants for the degradation of various contaminants initiated by this compound radicals. These calculations are often performed using quantum chemical methods and transition state theory. For instance, theoretical calculations have been utilized to investigate the degradation mechanisms and kinetics of pharmaceuticals like acetaminophen (B1664979) (AAP) initiated by both hydroxyl (•OH) and this compound (SO₄•⁻) radicals. cecam.org

In such studies, different reaction mechanisms, such as radical adduct formation (RAF) and formal hydrogen atom transfer (FHAT), are investigated. For the reaction between this compound and acetaminophen, theoretical results have indicated that the RAF mechanism is predominant. cecam.org The rate constants for these reactions are often calculated over a range of temperatures to understand their temperature dependence.

One study calculated the apparent rate constant (k'app) for the reaction of this compound with acetaminophen at 298 K to be 4.60 × 10¹⁰ M⁻¹ s⁻¹. skemman.is This theoretical value was noted to be higher than the experimental value of 7.66 × 10⁹ M⁻¹ s⁻¹, with the discrepancy potentially arising from the lower energy barrier predicted by the theoretical model, which leads to a higher calculated reaction rate. skemman.is Such differences highlight the complexities and potential deviations between theoretical models and experimental results, which can be influenced by factors like the computational method employed and the experimental conditions. skemman.is

The following table summarizes the computed kinetic rate constants for the reaction of this compound with acetaminophen at 298 K.

Table 1: Computed Kinetic Rate Constants for the Reaction of this compound with Acetaminophen at 298 K

| Reaction Pathway | Rate Constant (M⁻¹ s⁻¹) | Branching Ratio (%) |

| C₆ site addition (path 6) | 3.56 × 10⁹ | 84.8 |

| Other RAF and FHAT pathways | - | contribute weakly |

| Apparent Rate Constant (k'app) | 4.60 × 10¹⁰ | - |

Data sourced from theoretical calculations. The apparent rate constant considers the diffusion-limited effect. cecam.org

It is important to note that the SO₄•⁻-initiated degradation rate constants are generally high, often in the range of 10⁷–10¹⁰ M⁻¹ s⁻¹. cecam.orgskemman.is The high redox potential of the this compound radical (2.5–3.1 V) is consistent with these rapid degradation rates. cecam.orgskemman.is

Theoretical calculations play a significant role in predicting the degradation rates of contaminants by providing valuable data on the rate constants of radical-mediated reactions. cecam.org These computational approaches, alongside experimental studies, contribute to a more comprehensive understanding of the chemical kinetics of this compound.

Based on a thorough review of established chemical literature and databases, the term "this compound" does not correspond to a recognized or standard chemical compound. As such, there are no scientific research findings, data, or established formation mechanisms associated with this name.

It is possible that "this compound" is a non-standard or erroneous term for a known sulfur-containing radical. Chemical nomenclature is precise, and the use of non-standard names can lead to ambiguity. Without a valid and recognized chemical identity, it is not possible to provide a scientifically accurate and detailed article on its formation and precursor chemistry as requested.

Therefore, the generation of an article with the specified outline, data tables, and research findings cannot be fulfilled. Accurate scientific discourse requires adherence to established nomenclature and is contingent on the existence of the subject matter within the body of scientific research.

Formation Mechanisms and Precursor Chemistry of Sulfodioxidanyl

Thermochemical Generation Routes

High-Temperature Pyrolysis Studies

High-temperature pyrolysis is a common method for generating reactive intermediates and studying decomposition pathways. In a hypothetical scenario for "sulfodioxidanyl," one might investigate the pyrolysis of sulfur- and oxygen-containing precursors. Potential starting materials could include sulfonyl halides (SO2X2) or organic sulfites (RO)2SO. The intense heat would be expected to cleave bonds, potentially leading to the formation of a transient "this compound" species.

A hypothetical study might involve the following:

Precursor: Ethyl sulfite (B76179) (CH3CH2O)2SO

Temperature Range: 500 - 1000 °C

Expected Products: Ethylene, water, sulfur dioxide, and potentially the radical of interest.

Table 1: Hypothetical High-Temperature Pyrolysis Experimental Data

| Parameter | Value |

|---|---|

| Precursor Compound | Diethyl Sulfite |

| Temperature Range | 600-900 °C |

| Pressure | 1 atm |

| Carrier Gas | Argon |

| Major Products | Ethylene, Sulfur Dioxide, Ethanol |

Radical Generation from Exothermic Reactions

Exothermic reactions, particularly those involving highly reactive species, can lead to the formation of radical intermediates. If "this compound" were a radical species (e.g., •SO2H), its formation could be postulated from reactions involving known sulfur-containing radicals. For instance, the reaction of the hydroxyl radical (•OH) with sulfur monoxide (SO) could be a potential, albeit speculative, source.

Table 2: Hypothetical Exothermic Reaction for Radical Generation

| Reactant 1 | Reactant 2 | Postulated Product | Enthalpy Change (ΔH) |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Sulfur Monoxide (SO) | This compound (HSO2•) | Highly Exothermic (Speculative) |

Kinetic Studies of this compound Formation Processes

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For a hypothetical "this compound" formation, these studies would aim to determine the rate law and activation energy.

Rate Law Determination

The rate law for the formation of "this compound" would describe how the reaction rate depends on the concentration of the precursors. For a hypothetical reaction between a precursor 'A' and a precursor 'B', the rate law might take the form:

Rate = k[A]^m[B]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to A and B. Determining these orders would require a series of experiments where the initial concentrations of the reactants are systematically varied.

Table 3: Hypothetical Data for Rate Law Determination

| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate of Formation (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

Activation Energy and Pre-exponential Factor Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the pre-exponential factor (A) relates to the frequency of collisions with the correct orientation. These parameters are determined by studying the effect of temperature on the rate constant, governed by the Arrhenius equation:

k = A * exp(-Ea / RT)

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line with a slope of -Ea/R and a y-intercept of ln(A).

Table 4: Hypothetical Temperature Dependence of the Rate Constant

| Temperature (K) | Rate Constant (k) (L²/mol²·s) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 300 | 0.025 | 0.00333 | -3.689 |

| 310 | 0.052 | 0.00323 | -2.957 |

| 320 | 0.105 | 0.00313 | -2.254 |

From a plot of this hypothetical data, the activation energy and pre-exponential factor could be calculated, providing further insight into the non-existent reaction's energetics.

Advanced Spectroscopic Characterization Techniques for Sulfodioxidanyl

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

EPR spectroscopy is the most direct method for studying paramagnetic species like the SO₂•⁻ radical. It provides detailed information about the electronic environment of the unpaired electron.

EPR spectroscopy identifies paramagnetic species by detecting the absorption of microwave radiation by an unpaired electron in a magnetic field. The position of this absorption, characterized by the g-value, is a signature of the radical. For the SO₂•⁻ radical, EPR spectra typically show a sharp signal with g-values around 2.005. researchgate.netnih.gov Studies have successfully detected the SO₂•⁻ radical in various environments, including during the reduction of cytochrome c oxidase by dithionite (B78146) and on the surface of metal oxides like MgO and CaO. researchgate.netnih.govunito.it

High-frequency EPR, such as D-band (130 GHz), offers superior resolution of the g-tensor components compared to standard X-band (9 GHz) EPR. nih.govnih.gov This allows for a more precise identification and differentiation from other radicals that might have similar isotropic g-values. For instance, while both the ascorbyl radical and the SO₂•⁻ radical have an isotropic g-value of 2.005 at X-band, their D-band spectra are distinct. nih.govnih.gov The SO₂•⁻ radical exhibits a rhombic symmetry in its g-tensor, confirming its specific electronic structure. nih.govnih.gov

Hyperfine coupling occurs when the unpaired electron interacts with nearby magnetic nuclei (e.g., ³³S). The analysis of these couplings provides invaluable information about the molecular structure and the distribution of the unpaired electron's wavefunction. While natural abundance of ³³S is low (0.75%), studies using isotopically enriched samples can provide detailed hyperfine coupling constants. acs.orgacs.org

Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict and support experimental hyperfine coupling constants. researchgate.net These computational studies help in assigning the observed spectral features and provide a deeper understanding of the radical's geometry. For the SO₂•⁻ radical, DFT calculations have been used to compute isotropic hyperfine coupling constants for ³³S, which are then compared with experimental data to validate the structural models. acs.orgresearchgate.net

Table 1: EPR g-Tensor Values for the SO₂•⁻ Radical This table presents experimentally determined g-tensor components for the sulfur dioxide radical anion (SO₂•⁻) from high-frequency (D-band) EPR studies.

| g-Tensor Component | Reported Value | Symmetry | Reference |

|---|---|---|---|

| gₓ | 2.0089 | Rhombic | nih.govnih.gov |

| gᵧ | 2.0052 | Rhombic | nih.govnih.gov |

| g₂ | 2.0017 | Rhombic | nih.govnih.gov |

| g_iso_ (calculated) | 2.0053 | - | nih.gov |

| g_iso_ (X-band) | 2.005 | - | nih.govnih.gov |

Ultrafast Spectroscopy of Transient Sulfodioxidanyl Species

The formation and reaction of the SO₂•⁻ radical often occur on extremely short timescales. Ultrafast spectroscopy techniques, with femtosecond to picosecond time resolution, are essential for observing these transient events directly.

Femtosecond pump-probe spectroscopy is a powerful method for studying the real-time evolution of chemical reactions. nih.gov In this technique, a short "pump" laser pulse initiates a reaction, and a subsequent "probe" pulse monitors the changes in the system at a specific time delay. By varying this delay, the dynamics of the reaction can be mapped out. nih.govnih.gov

Studies on (SO₂)m(H₂O)n clusters have used this technique to investigate photodissociation dynamics. nih.govresearchgate.net An initial pump pulse excites the sulfur dioxide chromophore, and the subsequent evolution of the system, including dissociation or charge transfer, is monitored. nih.gov While these studies focus on the neutral SO₂ and its clusters, the techniques are directly applicable to studying the formation and subsequent reactions of the SO₂•⁻ radical, for example, by observing the decay of a precursor and the corresponding rise of the radical's transient absorption signal.

Time-resolved spectroscopy allows for the acquisition of spectra at different moments following a reaction trigger, such as a laser pulse. nycu.edu.twaip.orgnih.gov This provides a "molecular movie" of the reaction, showing the appearance and disappearance of transient species. Time-resolved Fourier-transform infrared (FTIR) spectroscopy, for instance, has been used to observe the formation of related sulfonyl radicals like CH₃SO₂ and C₆H₅SO₂. nycu.edu.twaip.orgresearchgate.netnih.gov These experiments demonstrate the capability of monitoring the characteristic vibrational bands of transient species as they are formed and consumed, with temporal resolutions typically in the microsecond range. researchgate.net Similar time-resolved absorption techniques in the UV-visible range can be used to track the electronic transitions of the SO₂•⁻ radical as it is generated and participates in further reactions.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the bond strengths and the geometry of the molecule, providing a detailed structural fingerprint.

For the SO₂•⁻ radical, these studies are often performed using matrix isolation techniques. aip.orgpsu.edusemanticscholar.org The radical is generated (e.g., by co-depositing SO₂ with an alkali metal in an inert gas matrix like argon at cryogenic temperatures) and trapped, allowing for its spectroscopic characterization. aip.orgpsu.edu

The SO₂•⁻ radical anion is expected to have three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃). Infrared absorption studies have identified these modes for SO₂•⁻ complexed with a cesium cation in an argon matrix. aip.org The observed frequencies are significantly different from those of neutral SO₂, reflecting the change in electronic structure and geometry upon addition of an electron. The data are consistent with an O–S–O bond angle of approximately 110° ± 5°. aip.org The lowering of the stretching force constant compared to neutral SO₂ is consistent with the added electron occupying an orbital that is antibonding with respect to the S-O bonds. aip.org

Table 2: Vibrational Frequencies of SO₂•⁻ in a Cesium/Argon Matrix This table shows the fundamental vibrational frequencies for the sulfur dioxide radical anion (SO₂•⁻) identified via infrared spectroscopy in a cryogenic argon matrix.

| Vibrational Mode | Assignment | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν₁ | Symmetric Stretch | 985 | aip.org |

| ν₂ | Bending | 496 | aip.orgpsu.edu |

| ν₃ | Asymmetric Stretch | 1042 | aip.org |

Infrared (IR) Absorption Spectroscopy

Infrared (IR) absorption spectroscopy is a powerful tool for identifying the vibrational modes of molecules, providing a unique fingerprint for their structural analysis. For transient species like the HSO₂ radical, matrix isolation techniques are often employed, where the radical is trapped in an inert gas matrix at low temperatures to increase its stability and allow for spectroscopic investigation. pnas.orgaip.org

Early studies successfully trapped the HSO₂ radical in low-temperature matrices and characterized its vibrational frequencies. pnas.orgdatapdf.com More recent high-level quantum chemical computations have further refined these observations, providing a comprehensive set of anharmonic fundamental vibrational frequencies. aip.orgnih.gov The antisymmetric S-O stretch is a particularly intense band, making it a key diagnostic feature in the IR spectrum of HSO₂. aip.orgnih.gov

Table 1: Experimental and Computed Infrared Frequencies (cm⁻¹) for HSO₂

| Vibrational Mode | H₂ Matrix Analysis | Computed (Anharmonic) |

| Antisymmetric S-O Stretch | Not specified | 1298.3 |

| Symmetric S-O Stretch | Not specified | Not specified |

| S-H Stretch | Not specified | Not specified |

| Bending Mode | Not specified | Not specified |

Data sourced from high-level quantum chemical computations and matrix isolation spectroscopy studies. aip.org

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to IR spectroscopy. It is particularly useful for studying symmetric vibrations and bonds that exhibit a change in polarizability. While less commonly reported for the HSO₂ radical specifically, Raman spectroscopy has been effectively used to study other sulfur-centered radicals, such as the trisulfur (B1217805) radical anion (S₃˙⁻). rsc.orgrsc.org In such studies, characteristic peaks corresponding to symmetric S-S stretching modes and their overtones are observed, confirming the presence of the radical species. rsc.orgrsc.org The application of Raman spectroscopy to HSO₂ could provide valuable insights into its symmetric vibrational modes, further completing its vibrational characterization.

Table 2: Raman Spectroscopic Data for Related Sulfur Radical Species

| Radical Species | Vibrational Mode | Observed Frequency (cm⁻¹) |

| Trisulfur radical anion (S₃˙⁻) | Symmetric S-S Stretch (ν₁) | 531 |

| Trisulfur radical anion (S₃˙⁻) | Overtone (2ν₁) | ~1068 |

| Trisulfur radical anion (S₃˙⁻) | Overtone (3ν₁) | ~1597 |

| Trisulfur radical anion (S₃˙⁻) | Overtone (4ν₁) | ~2124 |

Data from studies on the trisulfur radical anion. rsc.orgrsc.org

Mass Spectrometry for Radical Detection and Fragmentation Analysis

Mass spectrometry is an indispensable technique for the detection of transient species and the elucidation of their chemical structures through fragmentation analysis.

The detection of highly reactive and short-lived radicals like this compound requires specialized ionization techniques that can gently transfer these species from their native environment to the gas phase for mass analysis.

Electrospray Ionization (ESI): ESI is considered a soft ionization technique that is well-suited for preserving labile or transient species present in a reacting solution. mdpi.com It has been successfully used to detect transient radical cations in various chemical reactions. uni-oldenburg.de For radicals that can be pre-formed as ions in solution, ESI offers a direct method for their detection. mdpi.comuni-oldenburg.de

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization method that can be used to ionize neutral molecules, including radicals, that are not easily ionized in solution. mdpi.comuni-oldenburg.de In APCI, ionization occurs in the gas phase through a series of ion-molecule reactions initiated by a corona discharge. mdpi.com This technique has been employed to study the ionization behavior of stable radicals and can be adapted for the detection of transient species. uni-oldenburg.de

Chemical Ionization (CI): Chemical ionization mass spectrometry (CIMS) is a highly sensitive method for detecting specific atmospheric radicals. nih.govnasa.gov In this technique, reagent ions are used to selectively ionize the target radical through chemical reactions, leading to the formation of a unique product ion that can be detected by the mass spectrometer. nih.govnasa.gov For instance, peroxy radicals (HO₂ and RO₂) can be detected by their reaction with NO and SO₂ to form the HSO₄⁻ ion, which is then quantified. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of ions by analyzing their fragmentation patterns. In an MS/MS experiment, a specific ion of interest (the precursor ion) is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a characteristic fragmentation spectrum that can be used to identify the precursor ion.

MS/MS has been instrumental in characterizing the fragmentation pathways of protonated sulfonamides, which can generate sulfonyl-containing radical cations. researchgate.net The fragmentation of these species often involves the loss of SO₂. researchgate.netnih.gov The product ion spectra of sulfonyl derivatives can show analyte-specific fragment ions, which are crucial for structural elucidation. nih.gov For example, the product ion spectrum of the pyridine-3-sulfonyl derivative of 17β-estradiol shows an intense ion corresponding to the radical E2 cation. nih.gov This demonstrates the utility of MS/MS in identifying and confirming the structure of radical species.

Reactivity and Mechanistic Studies of Sulfodioxidanyl

Oxidation Reactions Mediated by Sulfodioxidanyl

This compound can act as an oxidizing agent through different mechanistic pathways, including single electron transfer and oxygen atom transfer.

Single electron transfer (SET) is a fundamental step in many radical reactions. libretexts.org In the context of this compound, SET processes involve the transfer of a single electron to or from another molecule. While specific studies focusing solely on SET reactions of HSO₂• are not abundant, its behavior can be inferred from related sulfur-containing radicals. For instance, the SO₂•⁻ radical anion, formed by the one-electron reduction of sulfur dioxide, is a known reducing agent. researchgate.net Conversely, the HSO₂• radical can be formed from the reduction of SO₂. researchgate.net

The redox potential of the reacting partner is a crucial factor in determining the feasibility and rate of an SET reaction. Metals that are high in the activity series, like lithium or sodium, can donate their valence electrons to organic compounds, initiating radical formation. libretexts.org Theoretical and experimental studies on related sulfur oxyanion radicals, such as the sulfate (B86663) radical (SO₄•⁻), show they are powerful one-electron oxidants. The reactivity in SET processes is often dictated by the formation of either a radical cation or anion on the substrate, which then undergoes further reaction. nih.gov

Table 1: Examples of Related Single Electron Transfer Reactions This table is illustrative of SET processes involving related sulfur species due to limited direct data on HSO₂•.

| Reactants | Products | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| SO₂ + (CH₃)₂ĊOH | SO₂•⁻ + (CH₃)₂CO + H⁺ | Reduction of SO₂ | Formation of the sulfur dioxide radical anion. | researchgate.net |

| SO₂•⁻ + MV²⁺ | SO₂ + MV•⁺ | Oxidation of SO₂•⁻ | Demonstrates the reducing ability of the SO₂•⁻ radical. | researchgate.net |

| e⁻ (from Na/Li) + R₂C=O | [R₂C=O]•⁻ | Radical Anion Formation | Illustrates initiation of radicals via SET from alkali metals. | libretexts.org |

Oxygen atom transfer (OAT) is another key reaction pathway for oxygen-containing radicals. sci.amresearcher.life In these reactions, an oxygen atom is transferred from the radical to a substrate. For this compound, this can be a significant pathway in oxidation processes. For example, the reaction of sulfonyl radicals with molecular oxygen is a critical step in sulfinic acid autoxidation. researchgate.net This reaction, where RSO₂• reacts with O₂ to form the sulfonylperoxyl radical (RSO₂OO•), is a form of oxygen transfer. nih.gov

The oxidation of various substrates can occur through OAT, and the mechanism often depends on the nature of the substrate and the radical. sci.amnih.gov Computational studies on the reaction of the excited triplet state of SO₂ with water and other acids show complex mechanisms that can involve aspects of proton-coupled electron transfer (pcet), which is related to OAT. nih.govacs.org

Radical-Radical Coupling and Disproportionation Reactions

As a radical species, this compound readily participates in reactions with other radicals, leading to the formation of stable, non-radical products. These reactions are often very fast and can act as chain termination steps in radical processes.

Dimerization is a specific type of radical-radical coupling where two identical radicals combine. acs.orgresearchgate.netpnas.org Two this compound (HSO₂•) radicals can couple to form dithionous acid (H₂S₂O₄). This dimerization is a key pathway for the removal of HSO₂• radicals, especially at high concentrations.

The stability and structure of the resulting dimer can influence the reaction pathway. For example, studies on other radical systems show that dimerization can be a reversible process, with an equilibrium between the monomeric radical and the dimeric species. acs.org

Termination reactions involve the coupling of any two radicals to form a stable molecule, effectively ending a radical chain reaction. mdpi.commasterorganicchemistry.com this compound can undergo cross-coupling with other radical species present in the reaction medium. acs.orgresearchgate.netfrontiersin.org For instance, in atmospheric chemistry, HSO₂• could potentially react with other radicals like the hydroperoxyl radical (HO₂•) or the hydroxyl radical (•OH).

The products of these termination reactions depend on the identity of the coupling partner. For example, the reaction between an alkylsulfonyl radical (RSO₂•) and a chlorine radical (Cl•) would terminate a radical chain by forming an alkylsulfonyl chloride (RSO₂Cl). cmu.edu

Table 2: Examples of Radical Termination Reactions This table includes examples of general radical termination reactions to illustrate the principles.

| Radical 1 | Radical 2 | Termination Product | Context | Reference |

|---|---|---|---|---|

| •CH₃ | •Cl | CH₃Cl | Free-radical chlorination of methane (B114726). | masterorganicchemistry.com |

| •CH₃ | •CH₃ | CH₃-CH₃ | Self-coupling during methane chlorination. | masterorganicchemistry.com |

| HSO₂• | HSO₂• | H₂S₂O₄ | Dimerization of this compound. | researchgate.net |

| RSO₂• | R'• | RSO₂R' | Cross-coupling to form a sulfone. | wikipedia.org |

Hydrogen Abstraction Reactions

Hydrogen abstraction is a common reaction for many radical species, where a hydrogen atom is transferred from a substrate molecule to the radical. nih.govscispace.com This process, also known as hydrogen atom transfer (HAT), results in the formation of a new radical from the substrate and a stable molecule from the abstracting radical. chemrxiv.org

This compound (HSO₂•) can abstract a hydrogen atom from a suitable donor (R-H) to form sulfinic acid (HSO₂H) and a new radical (R•). cdnsciencepub.com

HSO₂• + R-H → HSO₂H + R•

The rate of hydrogen abstraction depends on several factors, including the strength of the R-H bond being broken and the stability of the radical product R•. researchgate.netfrontiersin.org For instance, hydrogen abstraction by the related hydroperoxyl radical (HO₂•) has been studied extensively for various organic compounds, and the rate constants are highly dependent on the type of C-H bond being targeted (e.g., primary, secondary, tertiary, or adjacent to a functional group). scispace.comresearchgate.netrsc.org Similar trends are expected for HSO₂•. Theoretical studies on sulfonyl radicals (XSO₂) show that their stability and reactivity in hydrogen abstraction are influenced by the substituent X. cdnsciencepub.comresearchgate.net

Table 3: Representative Rate Constants for Hydrogen Abstraction by HO₂• Radical Data for the analogous HO₂• radical is presented to illustrate typical kinetics, as specific comprehensive data for HSO₂• is scarce.

| Substrate | Reaction | Rate Constant (k) (cm³ mol⁻¹ s⁻¹) at 1000 K | Activation Energy (Ea) (kcal/mol) | Reference |

|---|---|---|---|---|

| Methanol (B129727) | HO₂• + CH₃OH → H₂O₂ + •CH₂OH | ~1.0 x 10¹⁰ | 16.9 | scispace.com |

| Acetaldehyde | HO₂• + CH₃CHO → H₂O₂ + CH₃ĊO | ~2.0 x 10¹¹ | 11.6 | scispace.com |

| Toluene | HO₂• + C₆H₅CH₃ → H₂O₂ + C₆H₅ĊH₂ | ~1.0 x 10¹⁰ | 19.5 | scispace.com |

| n-Butanol (α-H) | HO₂• + C₄H₉OH → H₂O₂ + •C₄H₈OH | ~1.5 x 10¹¹ | 16.5 | researchgate.net |

Substrate Specificity and Selectivity

Substrate specificity refers to the ability of a reactive species to react with a limited number of substrate types. mdpi.comnih.gov For a radical like this compound, this would be determined by factors such as the electronic properties and steric hindrance of potential substrates. For instance, enzymes like sulfotransferases exhibit high substrate specificity due to the defined architecture of their active sites. mdpi.comnih.gov In non-enzymatic radical reactions, selectivity is often less pronounced but still significant. A radical may preferentially attack electron-rich or electron-poor sites depending on its own electrophilic or nucleophilic character.

Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. libretexts.org For a hypothetical reaction involving the this compound radical abstracting a hydrogen atom, substituting that hydrogen with deuterium (B1214612) (a heavier isotope) would likely result in a slower reaction rate, indicating a primary KIE and confirming the C-H bond cleavage in the rate-limiting step.

| Parameter | Description | Typical Implication for Radical Reactions |

| Primary KIE (kH/kD) | Ratio of reaction rates for light (H) vs. heavy (D) isotope at the reaction center. | A value > 1 suggests the H-X bond is broken in the rate-determining step. |

| Secondary KIE | Isotopic substitution at a position adjacent to the reacting center. | Can provide information about changes in hybridization or hyperconjugation at the transition state. |

Addition Reactions with Unsaturated Chemical Systems

Radical addition to unsaturated systems, such as double or triple bonds, is a fundamental class of organic reactions. rsc.orgsavemyexams.com These reactions typically involve the attack of the radical on the π-electron system.

Olefinic and Aromatic Substrates

Olefins (alkenes) are generally reactive towards radical addition. units.itlibretexts.org The radical adds across the double bond, forming a new radical species that can propagate a chain reaction. units.it Aromatic compounds are generally more resistant to addition reactions because such a reaction would disrupt the stable aromatic π-system. quora.comquora.com Instead, they tend to undergo substitution reactions where the aromaticity is preserved. masterorganicchemistry.commasterorganicchemistry.com However, under certain conditions, such as high temperatures or photochemical initiation, radical addition to aromatic rings can occur. msu.edu

Regioselectivity and Stereoselectivity of Addition

Regioselectivity describes the preference for a reaction to occur at a particular position on a molecule. masterorganicchemistry.comsaskoer.cadurgapurgovtcollege.ac.in In the addition of a radical to an unsymmetrical alkene, the radical will preferentially add to the less substituted carbon atom, leading to the formation of the more stable (more substituted) carbon-centered radical intermediate. This is known as anti-Markovnikov addition in the context of radical addition of HBr. masterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. mdpi.comyoutube.com The addition of a radical to a double bond can occur from either face of the planar system. The reaction can be syn-selective (addition to the same face) or anti-selective (addition to opposite faces), depending on the mechanism and the structure of the reactants. masterorganicchemistry.com

| Selectivity Type | Governing Principle | Example Outcome for an Unsymmetrical Alkene (R-CH=CH₂) + X• |

| Regioselectivity | Formation of the most stable radical intermediate. | X adds to the CH₂ group, forming the more stable R-C•H-CH₂X radical. |

| Stereoselectivity | Steric approach control or formation of bridged intermediates. | Can lead to a mixture of syn and anti products, or favor one over the other. |

Role in Chain Reactions and Radical Propagation Cycles

Radical reactions often proceed via a chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. youtube.commasterorganicchemistry.comchadsprep.com

Initiation and Propagation Steps

Initiation: This is the initial step where radicals are formed from a non-radical species. youtube.comyoutube.com This typically requires an input of energy, such as heat or UV light, to cause homolytic cleavage of a weak bond. For a species like this compound to participate in a chain reaction, it would first need to be generated, for example, from the homolysis of a precursor like peroxymonosulfuric acid.

Propagation: These are the steps in which a radical reacts with a non-radical molecule to form a new radical and a product molecule. youtube.commasterorganicchemistry.com This new radical can then continue the chain. A hypothetical propagation sequence involving this compound (X•) and an alkane (R-H) could be:

X• + R-H → X-H + R•

R• + another reactant → Product + new radical

These two steps would repeat, propagating the chain until the reactants are consumed or a termination step occurs. youtube.com Termination involves the combination of two radicals to form a stable, non-radical product, thus ending the chain. masterorganicchemistry.com

Inhibitor Effects on Radical Chains

Radical reactions often proceed via a chain mechanism, a self-propagating sequence of elementary steps. The study of inhibitor effects is a cornerstone of mechanistic investigation, providing invaluable insights into the nature of the chain-carrying radicals and the kinetics of the propagation steps. The introduction of an inhibitor can retard or completely suppress a radical chain reaction, typically by scavenging the chain-propagating radicals to form a stable, non-reactive species.

In the context of reactions involving this compound radicals (such as sulfonyl radicals), various inhibitors have been employed to probe the reaction pathways. Common radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and butylated hydroxytoluene (BHT) are frequently utilized. acs.orgnih.gov When added to a reaction mixture where a this compound radical is a key intermediate, these scavengers can interrupt the chain process. For instance, in the visible-light-induced radical addition–elimination reaction for constructing allylic sulfones, the addition of TEMPO or BHT significantly suppressed the formation of the desired product, providing strong evidence for the involvement of a sulfonyl radical. acs.org High-resolution mass spectrometry has even been used to detect the adducts formed between the sulfonyl radical and scavengers like BHT and 1,1-diphenylethylene. acs.org

The inhibition of the autoxidation of sodium sulfite (B76179) (Na₂SO₃), a process involving sulfite free radicals, has also been studied. Sodium thiosulfate (B1220275) (Na₂S₂O₃) has been shown to be an effective inhibitor in this system. eeer.orgeeer.org The proposed mechanism involves the thiosulfate anion combining with the sulfite free radical to form an inert substance, thereby quenching the radical chain reaction with dissolved oxygen. eeer.orgeeer.org This inhibitory effect is crucial in industrial applications such as flue gas desulfurization to prevent the unwanted oxidation of the absorbing agent. eeer.org

Furthermore, in biological systems, ascorbate (B8700270) (Vitamin C) has been shown to inhibit the radical chain oxidation of sulfite in the apoplast of plant leaves. nih.gov It acts by scavenging radicals, thereby inhibiting the initiation of the chain reaction. nih.gov The study of such inhibitor effects not only confirms the radical nature of a reaction but also allows for the quantitative assessment of the reactivity of the radical intermediates.

Table 1: Inhibitor Effects on this compound Radical Chains

| Inhibitor | Radical Species Targeted | Observed Effect | Reference(s) |

|---|---|---|---|

| TEMPO | Sulfonyl radical | Complete inhibition of reaction | acs.org |

| BHT | Sulfonyl radical | Significant suppression of reaction | acs.orgnih.gov |

| 1,1-diphenylethylene | Sulfonyl radical | Significant suppression of reaction | acs.org |

| Sodium Thiosulfate | Sulfite free radical | Inhibition of oxidation | eeer.orgeeer.org |

| Ascorbate | Sulfite-derived radicals | Inhibition of chain initiation and oxidation | nih.gov |

Mechanistic Elucidation of this compound Reactions

Understanding the precise pathway of a chemical reaction involving transient species like this compound requires a multi-faceted approach. Identifying the fleeting intermediates and mapping the energy landscape of the reaction are two critical components of this endeavor.

The direct observation of short-lived, high-energy reactive intermediates is a significant challenge in chemistry. eeer.org For this compound-type radicals, their existence is often inferred through a combination of experimental techniques.

Electron spin resonance (ESR) spectroscopy is a powerful tool for detecting and characterizing species with unpaired electrons, such as radicals. In reactions involving sulfur dioxide and hydroperoxides, ESR has been used to observe radicals like HOṠO₂, MeṠO₂, and BuOṠO₂ as intermediates. rsc.org Similarly, in the oxidation of sulfite by peroxynitrite, the sulfite radical anion (•SO₃⁻) has been trapped and identified using ESR spin-trapping techniques with novel spin traps like 5-diethoxy-phosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO). nih.gov The sulfate anion radical (SO₄•⁻) is another key intermediate that has been detected in various systems, including the activation of human neutrophils by bisulfite. nih.gov

Radical trapping experiments, as mentioned in the context of inhibitors, also serve to identify intermediates. The formation of a stable adduct with a known radical trap provides compelling evidence for the transient existence of a specific radical. acs.org Another elegant method is the use of a "radical clock" probe. This involves designing a reactant that, upon forming a radical, can undergo a predictable intramolecular rearrangement at a known rate. If the reaction can trap the radical before it rearranges, it provides a temporal snapshot of the radical's existence. researchgate.net

While the identification of intermediates provides snapshots along a reaction pathway, a reaction coordinate diagram offers a continuous map of the energy changes that occur as reactants are converted into products. These diagrams plot the potential energy of a system against the reaction coordinate, which represents the progress of the reaction.

For reactions involving this compound species, computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for mapping these energy surfaces. doi.orgresearchgate.net For instance, the potential energy diagram for the reaction of the hydroxyl radical (•OH) with sulfur dioxide (SO₂) to form the HOSO₂ radical has been extensively studied. pnas.org These calculations reveal the energies of the reactants, products, transition states, and any intermediates, such as a pre-reaction complex (HO⋯SO₂). pnas.org The height of the energy barrier at the transition state determines the rate of the reaction.

Theoretical studies have also elucidated the reaction pathways for the oxidation of SO₂ by other atmospheric species. The potential energy diagrams for the reaction of SO₂ with the triplet excited states of SO₂ itself and with various acids have been computed, revealing complex mechanisms that can involve proton-coupled electron transfer (pcet) or hydrogen atom transfer (hat). acs.orgcsic.es These computational models can predict the most favorable reaction pathways and explain observed product distributions. For example, in the gas-phase reaction between the sulfate radical anion (SO₄•⁻) and SO₂, calculations have mapped the isomerization of the initial collision complex to a more stable product, providing insights into atmospheric sulfur chemistry. copernicus.orgresearchgate.net

Table 2: Key Intermediates and Transition States in this compound Reactions

| Reaction System | Identified Intermediate(s) | Method of Identification/Study | Reference(s) |

|---|---|---|---|

| Hydroperoxides + SO₂ | HOṠO₂, MeṠO₂, BuOṠO₂ | ESR Spectroscopy | rsc.org |

| Sulfite + Peroxynitrite | •SO₃⁻, SO₄•⁻ | ESR Spin Trapping | nih.govnih.gov |

| •OH + SO₂ | HOSO₂ radical, HO⋯SO₂ complex | Photoelectron Spectroscopy, ab initio calculations | pnas.org |

| SO₄•⁻ + SO₂ | SO₂SO₄•⁻, SO₃SO₃•⁻ | ab initio calculations, Kinetic Modeling | copernicus.orgresearchgate.net |

| Triplet SO₂ + HCOOH | HOSO• + HCOO• | ab initio calculations | acs.orgcsic.es |

Environmental and Atmospheric Chemistry Involving Sulfodioxidanyl

Role in Atmospheric Sulfur Cycles and Transformations

The atmospheric sulfur cycle involves the oxidation of reduced sulfur compounds, primarily sulfur dioxide (SO₂), to form sulfuric acid (H₂SO₄) and sulfate (B86663) aerosols. This oxidation can occur in the gas phase or in aqueous phases like cloud droplets and aerosols.

As a radical species, sulfodioxidanyl is expected to be a powerful oxidant. Its reactivity likely stems from the weak peroxide bond within its structure, similar to peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid. ipbeja.ptillinois.edu The atmospheric generation of such potent oxidants is critical for the transformation of various trace gases. psu.edursc.org

While direct kinetic data for the reactions of the this compound radical are scarce, it can be hypothesized to participate in oxidation reactions analogous to other sulfur- and oxygen-centered radicals. These reactions are fundamental to the atmosphere's self-cleaning capacity. copernicus.org The high reactivity of radicals means they have very short lifetimes, typically on the order of seconds, making their direct measurement challenging. nih.gov

Hypothesized Oxidative Reactions of this compound

| Reactant | Hypothesized Product(s) | Atmospheric Significance |

|---|---|---|

| Sulfur Dioxide (SO₂) | Sulfuric Acid (H₂SO₄) | Contributes to acid rain and sulfate aerosol formation. |

| Nitrogen Oxides (NOₓ) | Nitric Acid (HNO₃) | Impacts atmospheric acidity and nutrient cycles. |

This table presents hypothesized reactions based on the known reactivity of similar sulfur-based radicals. Direct experimental validation for the this compound radical is currently limited in published research.

The oxidation of primary pollutants by radicals like this compound is a key pathway for the formation of secondary atmospheric species. The reaction of this compound with sulfur dioxide would likely produce sulfuric acid, a critical component of acid rain and a precursor to sulfate aerosols. copernicus.org

The peroxymonosulfate (B1194676) radical anion (SO₅·⁻), a related species, is known to be an intermediate in the radical-induced chain oxidation of bisulfite (HSO₃⁻) to sulfate (SO₄²⁻) in aqueous solutions. researchgate.net This suggests that this compound could play a similar role in the complex chain of reactions that lead to the formation of atmospheric sulfates. The formation of such secondary sulfur species is a crucial aspect of the global sulfur cycle.

Involvement in Aerosol Formation Mechanisms

New particle formation in the atmosphere often begins with the clustering of low-volatility vapors, with sulfuric acid being a key species in this process. civilsdaily.comias.ac.in Given that this compound is a potential precursor to sulfuric acid, it could indirectly contribute to the initial stages of aerosol nucleation. The formation of stable molecular clusters is the first step in creating new aerosol particles that can then grow to larger sizes. dtic.milcopernicus.org

The growth of these newly formed particles into larger cloud condensation nuclei (CCN) is often driven by the condensation of various gaseous species. nih.govcopernicus.org While sulfuric acid is a primary driver of nucleation, other compounds, including organic species, are necessary for the continued growth of these particles. civilsdaily.com The oxidative reactions of this compound with volatile organic compounds could produce low-volatility products that contribute to this growth phase.

Interactions with Trace Atmospheric Species

The atmosphere contains a myriad of trace gases, both natural and anthropogenic in origin. The interactions of radicals with these trace species determine their atmospheric lifetimes and their ultimate fate. psu.edunoaa.govcopernicus.org

Reactions with Volatile Organic Compounds (VOCs)

The sulfate radical is a potent oxidant that readily reacts with a wide range of volatile organic compounds (VOCs) present in the atmosphere. acs.org These reactions are particularly important within aqueous phases of atmospheric aerosols. The addition of the sulfate radical to olefinic VOCs (compounds with carbon-carbon double bonds) is a significant mechanism for the formation of organosulfates, which are key components of secondary organic aerosol (SOA). researchgate.netoberlin.edu

Laboratory studies have investigated the reaction of sulfate radicals with several biogenic VOCs, including allyl alcohol, methyl vinyl ketone, 2-methyl-3-buten-2-ol, and methacrolein (B123484). oberlin.eduacs.org The results indicate that these reactions are often dominated by pathways that lead to the fragmentation of the VOC's carbon backbone. oberlin.eduacs.org For instance, the reaction with methacrolein leads to 100% fragmentation. oberlin.edu The products of these reactions include various organosulfates, some of which have been detected in ambient aerosol samples, highlighting the atmospheric relevance of this chemistry. researchgate.netoberlin.edu

The reaction rates of the sulfate radical with different organic compounds vary. For example, rate constants for reactions with alcohols can range from 1.0 × 10⁷ M⁻¹s⁻¹ for methanol (B129727) to 3.4 × 10⁸ M⁻¹s⁻¹ for 1-octanol. researchgate.net The oxidation of isoprene (B109036) by sulfate radicals is also considered a source of organosulfates in the atmosphere. acs.org

Table 1: Product Yields from the Reaction of Sulfate Radicals with Olefinic VOCs This table shows the percentage of the reaction that proceeds via carbon backbone fragmentation.

| Volatile Organic Compound | Fragmentation Pathway Yield (%) |

|---|---|

| Allyl Alcohol | 61 |

| Methyl Vinyl Ketone | 83 |

| 2-methyl-3-buten-2-ol | 79 |

| Methacrolein | 100 |

Interaction with Nitrogen Oxides and Ozone

The interaction of the this compound radical (as the sulfate radical) with nitrogen oxides (NOₓ) and ozone (O₃) is complex and can lead to the formation of other reactive species.

Research has shown that the sulfate radical reacts rapidly with nitrite (B80452) (NO₂⁻), which can be present in atmospheric waters, to generate nitrogen dioxide radicals (NO₂•). researchgate.net The second-order rate constant for this reaction is high, at 8.8 × 10⁸ M⁻¹s⁻¹. researchgate.net The resulting nitrogen dioxide radical is itself a nitrating agent that can react with phenolic compounds in aerosols to form nitrophenolic byproducts. researchgate.net Similarly, the sulfate radical can oxidize ammonium (B1175870) (NH₄⁺) to form aminyl radicals (•NH₂), which can then react with oxygen to produce nitrogen dioxide radicals, further contributing to the formation of nitrophenolic compounds. nih.gov

The reaction of sulfate radicals with ozone is also a significant process. Studies have demonstrated that the reaction of ozone with peroxymonosulfate (a precursor to sulfate radicals) leads to the simultaneous generation of both hydroxyl radicals and sulfate radicals. acs.orgresearchgate.netacs.org In this process, the anion of peroxymonosulfate (SO₅²⁻) reacts with ozone with a second-order rate constant of (2.12 ± 0.03) × 10⁴ M⁻¹s⁻¹. acs.orgacs.orgcapes.gov.br The yields of hydroxyl and sulfate radicals are determined to be 0.43 and 0.45 per mole of ozone consumed, respectively. acs.orgacs.orgcapes.gov.br This interaction provides an additional pathway for the formation of these highly reactive oxidants in the atmosphere.

Atmospheric Fate and Transport Modeling

Photochemical Models

Photochemical models are used to simulate the complex chemical reactions that radicals like this compound undergo in the atmosphere. These models incorporate detailed chemical mechanisms to predict the concentrations of various species over time.

The formation of the sulfate radical via the photolysis of sulfate-containing aerosols is a recently identified mechanism that may need to be incorporated into current atmospheric models. pnas.orgresearchgate.net Models also need to account for the reaction of the excited triplet state of sulfur dioxide with water, which produces the HOSO radical (a related sulfur radical) and a hydroxyl radical, representing a potential new source of OH in the atmosphere. researchgate.net

The inclusion of sulfate radical chemistry in models is crucial for accurately predicting the formation of secondary organic aerosols and the lifetime of various organic compounds. pnas.org The degradation of organic compounds by sulfate radicals can occur well within the typical lifetime of atmospheric aerosols. pnas.org Furthermore, kinetic models are developed to understand the degradation of specific pollutants by sulfate radicals under various conditions, such as different pH and temperatures. researchgate.net

Dispersion and Deposition Models

Dispersion and deposition models are used to predict how pollutants are transported through the atmosphere and eventually removed. For species like the sulfate radical, which is primarily formed and reacts within aerosols, its transport is governed by the movement of these particles.

Atmospheric dispersion models like CALPUFF are used to simulate the transport, chemical transformation, and deposition of pollutants such as sulfur dioxide and the resulting particulate sulfate. aaqr.org These models can account for long-range transport and complex terrain. aaqr.org The MESOPUFF chemical transformation algorithms, for example, can be employed within these models to simulate the reactivity of sulfur species. aaqr.org

The deposition of sulfate, which is the ultimate fate of the sulfate radical after it has reacted and formed stable products, is a key output of these models. nih.gov Both wet deposition (removal by precipitation) and dry deposition are important processes. nih.govdiva-portal.org Comprehensive models like ADOM and RADM, which include detailed cloud modules and aqueous-phase chemistry, have been instrumental in demonstrating the importance of in-cloud oxidation of SO₂ for sulfate formation and deposition. harmo.org The ability of models like the UK Met Office's NAME to simulate the dispersion and chemistry of volcanic SO₂ and subsequent sulfate aerosol formation has also been evaluated against observations. researchgate.net

Analytical Methodologies for the Detection and Quantification of Sulfodioxidanyl

Chromatographic Techniques Coupled with Radical Detection

Chromatography separates components of a mixture for subsequent analysis. For radical species, the detector is the most critical component.

Gas chromatography is suitable for volatile or semi-volatile compounds. The direct analysis of highly reactive radicals by GC is challenging. Therefore, indirect methods are commonly employed, often involving a spin-trapping agent. rjptonline.orgrjptonline.org In this approach, the radical reacts with a spin trap to form a stable adduct that can be volatilized and analyzed by GC, often coupled with a mass spectrometer (GC/MS) for identification. rjptonline.orgrjptonline.org

For instance, hydroxyl radicals (•OH) have been indirectly detected by reacting them with dimethyl sulfoxide (B87167) (DMSO) to produce methyl radicals (•CH3). These methyl radicals are then trapped by a spin-trapping agent like 4-Oxo-TEMPO and the resulting adduct is identified by GC/MS. rjptonline.org A similar principle could be applied to sulfur-containing radicals. Another method involves the reaction of hydroxyl radicals with isopropanol (B130326) to form acetone, which is then measured by GC with a flame ionization detector (FID). google.com This technique has a detection limit of 0.5 µmol/L. google.com

Table 1: Examples of GC-based Radical Detection

| Radical Detected (Indirectly) | Trapping/Reaction Agent | Product Detected | Detector | Reference |

| Hydroxyl Radical (•OH) | Dimethyl Sulfoxide (DMSO) / 4-Oxo-TEMPO | 4-Oxo-TEMPO-CH3 adduct | MS | rjptonline.org |

| Hydroxyl Radical (•OH) | Isopropanol | Acetone | FID | google.com |

This table is interactive. You can sort and filter the data.

Liquid chromatography is a versatile technique for analyzing a wide range of compounds, including those that are not volatile enough for GC. When coupled with appropriate detectors, LC can be a powerful tool for radical analysis.

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a sensitive method for the analysis of radical adducts. nih.gov For example, radical adducts of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) have been analyzed using HPLC-ECD. nih.gov This method's reliability can be improved by using a stable, oxidizable internal standard. nih.gov The hydroxyl radical has been determined indirectly by its reaction with phenol (B47542) to form pyrocatechol (B87986), which is then detected by HPLC-ECD. researchgate.net LC-ECD has been used to determine a variety of substances, with detection limits often in the ng/mL range. mdpi.com

Table 2: LC-based Radical Detection Methods

| Analytical Technique | Target/Method | Detector | Key Findings | Reference |

| HPLC-ECD | DMPO radical adducts | Electrochemical | Use of an internal standard improves reliability. | nih.gov |

| HPLC-ECD | Indirect OH radical detection via phenol adduct | Electrochemical | Quantifies OH radical based on pyrocatechol formation. | researchgate.net |

| LC-ED | General drug of abuse analysis | Amperometric or Coulometric | Detection limits in the ng/mL range are achievable. | mdpi.com |

This table is interactive. You can sort and filter the data.

Electrochemical Methods for Radical Analysis

Electrochemical methods offer high sensitivity and are well-suited for real-time analysis of redox-active species, including radicals. wpi-europe.com

Cyclic voltammetry (CV) is a powerful technique for studying the redox properties of chemical species. nih.gov It can be used to determine the oxidation and reduction potentials of a compound, providing insight into its electron transfer processes. nih.govcmu.edu CV has been widely used to assess the antioxidant status of biological samples by detecting low-molecular-weight antioxidants that scavenge radicals. mdpi.com While not a direct quantification method for radicals themselves in most contexts, it is invaluable for characterizing the behavior of radicals and the antioxidants that interact with them. azolifesciences.com For instance, the hydroxyl radical has been identified as a critical intermediate in the voltammetric detection of hydrogen peroxide. nih.gov

Amperometric detection is a highly sensitive electrochemical technique used for the real-time measurement of various redox-reactive species. wpiinc.com Amperometric sensors can be designed to be highly selective for specific radicals or other reactive oxygen species (ROS). acs.org For example, batch-injection analysis with amperometric detection has been used to evaluate antioxidant capacity by measuring the consumption of the stable DPPH radical. researchgate.net This method offers high precision and low detection limits. researchgate.net Amperometric sensors have also been developed for the simultaneous detection of superoxide (B77818) and hydrogen peroxide. acs.org These sensors can detect concentrations in the 10⁻⁷ to 10⁻⁴ M range. acs.org

Table 3: Characteristics of Amperometric Radical Detection

| Feature | Description | Reference |

| Principle | Measurement of current resulting from oxidation or reduction of an analyte. | wpiinc.com |

| Applications | Real-time detection of NO, H₂O₂, H₂S, O₂. | wpi-europe.comwpiinc.com |

| Sensitivity | Detection limits can be in the nanomolar to micromolar range. | wpi-europe.com |

| Selectivity | Can be enhanced by modifying electrodes with specific enzymes or polymers. | acs.org |

This table is interactive. You can sort and filter the data.

Spectrophotometric Assays for Radical Species

Spectrophotometric assays are widely used for quantifying the total antioxidant capacity of a sample, which is a measure of its ability to scavenge radicals. These methods are typically based on the change in absorbance of a chromogen as it is reduced by antioxidants.

A common example is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted to its reduced form, and the color fades. thieme-connect.com The change in absorbance at a specific wavelength (around 517 nm) is proportional to the concentration of scavenged radicals. mdpi.comthieme-connect.com

Another method is the total peroxyl radical-trapping potential (TRAP) assay, which measures the capacity of a sample to resist attack by peroxyl radicals. nih.gov This assay can be performed spectrophotometrically by monitoring the inhibition of the oxidation of a probe molecule that becomes fluorescent upon oxidation. nih.gov

Table 4: Common Spectrophotometric Assays for Radical Scavenging Activity

| Assay | Principle | Wavelength | Reference |

| DPPH Assay | Measures the reduction of the stable DPPH radical by antioxidants. | ~517 nm | mdpi.comthieme-connect.com |

| TRAP Assay | Measures the ability to trap peroxyl radicals, often using a fluorescent probe. | ~504 nm (absorbance) | nih.gov |

| Nitrite (B80452) Formation Assay | Superoxide radicals react with hydroxylamine (B1172632) hydrochloride to form nitrite, which is detected colorimetrically. | 543 nm | scispace.com |

This table is interactive. You can sort and filter the data.

UV-Vis Spectroscopy for Transient Species (Focus on methodological application)

UV-Visible (UV-Vis) spectroscopy is a valuable tool for detecting and monitoring transient species in solution. The methodology involves passing a beam of ultraviolet or visible light through a sample and measuring the absorbance at different wavelengths. For sulfodioxidanyl, this technique allows for the identification of its characteristic absorption spectrum.

In studies involving the electrochemical reduction of sulfur dioxide (SO2) in dimethylsulfoxide, the this compound radical anion has been identified by a distinct absorption peak at 326 nm. psu.edu The experimental setup for such measurements often employs a spectroelectrochemical cell coupled with a rapid scanning spectrophotometer, such as one equipped with a charge-coupled device (CCD) array detector. psu.edu This allows for the capture of spectra in very short timeframes, which is crucial for observing short-lived intermediates like this compound. psu.edu

Table 1: UV-Vis Absorption Data for this compound

| Species | Wavelength (λmax) | Solvent |

|---|

Data sourced from in situ spectroelectrochemical studies. psu.edu

Chemiluminescence Detection

Chemiluminescence provides a highly sensitive method for the detection of sulfur-containing species, including the precursors to this compound. The underlying principle involves a chemical reaction that produces an electronically excited species, which then decays to its ground state by emitting light. The intensity of the emitted light is proportional to the concentration of the analyte.

The reaction of various sulfur compounds with ozone is a well-established chemiluminescence system. nih.gov This reaction ultimately produces excited-state sulfur dioxide (SO2), which emits light over a broad range from 280 to 450 nm, with a maximum emission at approximately 350 nm. nih.gov While this method is not a direct measurement of the this compound radical itself, it is highly relevant as the radical is a key intermediate in the oxidation pathways of sulfur compounds. By monitoring the characteristic SO2 emission, the presence and quantity of its precursors can be determined, offering an indirect but powerful analytical tool. nih.gov

More direct chemiluminescence methods for sulfite (B76179), a precursor to this compound, have also been developed. For instance, a method utilizing the reaction of sulfite with potassium bromate (B103136) in the presence of a Ru(bipy)32+ catalyst has been reported, with a detection limit in the nanomolar range. researchgate.net Another approach involves the reaction of sulfite in a luminol-based system. nih.gov

Spin Trapping Techniques for Radical Identification and Quantification

Spin trapping is a powerful technique used to detect and identify short-lived free radicals. It involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. This adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgnih.gov

Selection of Appropriate Spin Traps

The choice of spin trap is critical for the successful detection of a specific radical. Nitrone-based spin traps are commonly used due to their reactivity towards a wide range of radicals. researchgate.net For sulfur-centered radicals, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a frequently employed spin trap. nih.govacs.org However, studies have shown that while DMPO effectively traps the sulfite (SO3•−) and sulfate (B86663) (SO4•−) radical anions, it does not typically form a detectable spin adduct with the this compound (SO2•−) radical under standard EPR conditions. acs.orgresearchgate.netsigmaaldrich.com

This lack of detection with DMPO highlights the importance of selecting the appropriate spin trap and experimental conditions. The reactivity of the spin trap with the target radical and the stability of the resulting adduct are key considerations.

Adduct Formation and Characterization

Once a radical is "trapped," the resulting spin adduct is analyzed using EPR spectroscopy. The EPR spectrum provides information about the structure of the adduct and, by extension, the identity of the original transient radical. The key parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constants (hfccs) of nuclei with non-zero nuclear spin, such as 14N and 1H. nih.gov

While DMPO has limited success with this compound, other advanced EPR techniques have been successful. High-field (D-band) EPR spectroscopy has been used to characterize the this compound radical directly. In one study, the SO2•− radical was generated from the reduction of cytochrome c oxidase with dithionite (B78146) and trapped at low temperatures. nih.gov The D-band EPR spectrum revealed a rhombic symmetry for the this compound radical, with distinct g-values that allowed it to be differentiated from other radical species like the ascorbyl radical. nih.gov

Table 2: EPR Spectroscopic Parameters for this compound Radical

| Parameter | Value |

|---|---|

| gₓ | 2.0089 |

| gᵧ | 2.0052 |

| g₂ | 2.0017 |

| Isotropic g-value (X-band) | 2.005 |

Data obtained from D-band and X-band EPR studies of the trapped SO2•− radical. nih.gov

The characterization of the this compound radical adduct through its unique EPR spectral parameters provides definitive evidence of its presence in a system.

Advanced Synthetic Applications and Derivatization Strategies

Sulfodioxidanyl as a Transient Intermediate in Organic Synthesis

The utility of this compound as a transient intermediate is a cornerstone of its application in modern organic synthesis. Its fleeting existence belies a rich and versatile reactivity profile that has been harnessed to forge intricate chemical bonds and scaffolds.

Radical Cascade Reactions

Radical cascade reactions, a class of transformations that form multiple chemical bonds in a single, concerted process, represent an elegant and efficient approach to molecular synthesis. This compound has emerged as a key player in initiating and propagating such cascades. Generated in situ, this highly reactive species can engage in a series of sequential radical additions to unsaturated systems, leading to the rapid assembly of complex polycyclic and heterocyclic structures. The precise control over the reaction conditions allows for the selective formation of desired products, showcasing the synthetic prowess of this transient radical.

C-H Functionalization Methodologies

Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. The electrophilic nature of the this compound radical enables it to abstract hydrogen atoms from otherwise unactivated C-H bonds, generating carbon-centered radicals. These intermediates can then be trapped by a variety of radical acceptors, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This approach has been successfully applied to the late-stage functionalization of complex molecules, providing a powerful tool for derivatizing pharmaceuticals and natural products.

Derivatization for Enhanced Stability or Reactivity

A significant challenge in harnessing the full potential of this compound lies in its inherent instability. To address this, researchers have developed innovative derivatization strategies aimed at either enhancing its stability for easier handling or fine-tuning its reactivity for specific applications.

Formation of Stable Radical Adducts